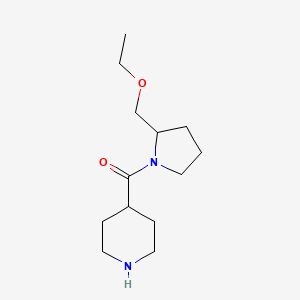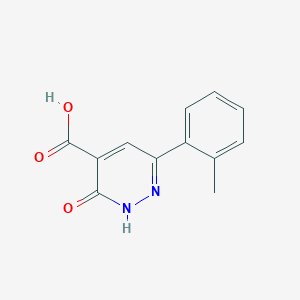
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazines, such as 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid, involves various methods. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid is C11H9ClN2 . The molecular weight is 204.66 g/mol . Detailed structural, energetic, and vibrational properties can be determined using quantum chemical calculations .Chemical Reactions Analysis
Pyridazines, including 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid, can undergo various chemical reactions. For instance, aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines . Additionally, mechanochemically activated magnesium (0) metal mediates the direct C-4-H alkylation of pyridines with alkyl halides .Physical And Chemical Properties Analysis
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid is a solid compound . Its molecular weight is 204.66 g/mol . More detailed physical and chemical properties can be determined through further experimental analysis.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One primary area of application for 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid and its derivatives is in the field of organic synthesis. These compounds are used as intermediates in the synthesis of more complex molecules. For example, Heinisch and collaborators demonstrated the synthesis of pyridazine-4-carboxylic acid through catalytic hydrogenation, which can serve as a precursor for further chemical transformations (Heinisch, 1973). Moreover, Morishita et al. synthesized 3-Chloropyridazine-6-carboxylic acid hydrazide, a compound related to our compound of interest, highlighting the versatility of pyridazine derivatives in synthesizing a wide range of chemical entities (Morishita et al., 1994).
Antimicrobial and Cytotoxic Activities
Pyridazine derivatives, including those related to 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid, have been studied for their biological activities, such as antimicrobial and cytotoxic effects. Świderski et al. investigated the relationship between the structure of pyridazinecarboxylic acids and their antimicrobial and cytotoxic activities, demonstrating that these compounds can exhibit significant biological effects (Świderski et al., 2021). This research suggests potential applications in developing new therapeutic agents.
Material Science Applications
The structural and electronic properties of pyridazine derivatives make them suitable for applications in material science, such as corrosion inhibitors for metals. Mashuga et al. explored the inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in acidic environments, indicating their potential as protective agents in industrial applications (Mashuga et al., 2017).
Safety and Hazards
The safety information for 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid indicates that it is classified as Acute Tox. 4 Oral according to the GHS classification . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-2-4-8(5-3-7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJGTOZTPGJHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



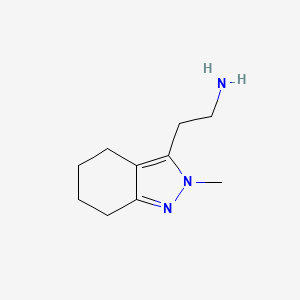

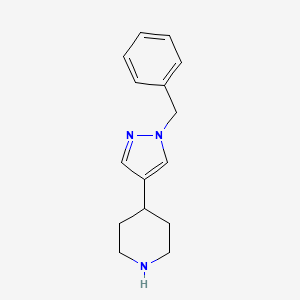
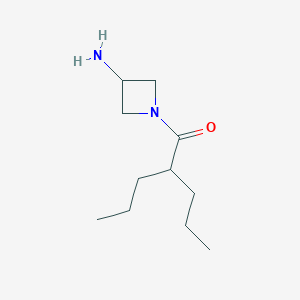

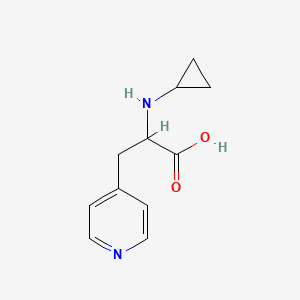
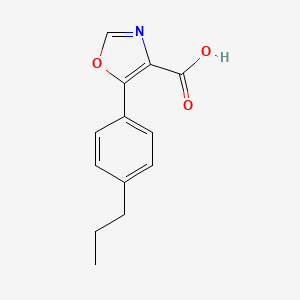


![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)

